molecular formula C8H14N2O3 B13204921 Ethyl 2-oxo-2-(piperazin-1-yl)acetate

Ethyl 2-oxo-2-(piperazin-1-yl)acetate

Cat. No.: B13204921
M. Wt: 186.21 g/mol
InChI Key: GRCMHZASUBOSKM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(piperazin-1-yl)acetate is an organic compound that belongs to the class of alpha amino acids and derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 2-oxo-2-(piperazin-1-yl)acetate involves the reaction of piperazine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(piperazin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may produce ethyl 2-hydroxy-2-(piperazin-1-yl)acetate .

Scientific Research Applications

Ethyl 2-oxo-2-(piperazin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(piperazin-1-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 2-oxo-2-piperazin-1-ylacetate

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(12)7(11)10-5-3-9-4-6-10/h9H,2-6H2,1H3

InChI Key

GRCMHZASUBOSKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1CCNCC1

Origin of Product

United States

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